molecular formula C23H22FN5O2 B2937531 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 922137-75-5

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2937531
CAS No.: 922137-75-5
M. Wt: 419.46
InChI Key: JHNHKAHCFUGRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • A 4-fluorobenzyl group at position 5 of the pyrazolo-pyrimidinone ring.
  • An ethyl linker connecting the N1 position of the core to a 3,5-dimethylbenzamide moiety.

The 3,5-dimethylbenzamide group introduces steric bulk and hydrophobic interactions, while the 4-fluorobenzyl substituent may enhance metabolic stability and binding affinity through electron-withdrawing effects. The molecular formula is C23H22FN5O2 (molecular weight: ~419.5 g/mol), inferred from structural analogs .

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-9-16(2)11-18(10-15)22(30)25-7-8-29-21-20(12-27-29)23(31)28(14-26-21)13-17-3-5-19(24)6-4-17/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNHKAHCFUGRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H22FN5O2C_{23}H_{22}FN_{5}O_{2} and a molecular weight of approximately 419.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is associated with various biological activities.

The primary target for this compound is neuronal nitric oxide synthase (nNOS) . It acts as a type II inhibitor by binding to the heme domain of nNOS, utilizing a hydrophobic pocket to achieve strong inhibitory potency and isoform selectivity. The inhibition of nNOS leads to decreased nitric oxide production, impacting several physiological processes such as vascular tone regulation and neurotransmission.

Anticancer Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For example, related compounds have shown cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar compounds:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)27.6
Compound BMDA-MB-231 (Breast Cancer)29.3
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro...)Not yet determined

These studies suggest that this compound may also possess similar anticancer properties that warrant further investigation.

Neuroprotective Effects

Inhibition of nNOS by this compound could have neuroprotective effects in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases. Studies have indicated that reducing nitric oxide levels can mitigate neuronal damage associated with these disorders.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties with good permeability and low efflux in Caco-2 assays, indicating potential for oral bioavailability. This aspect is crucial for therapeutic applications where oral administration is preferred.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrazolo-pyrimidine derivatives. For instance, compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and are often dysregulated in cancer .

Furthermore, novel derivatives have shown promise in treating various proliferative diseases due to their selective kinase inhibition properties . The ongoing research emphasizes the need for further clinical studies to establish efficacy and safety profiles.

Comparison with Similar Compounds

Structural Variations

Key modifications in analogs include:

Fluorine position on the benzyl group (2-, 3-, or 4-substitution).

Substituents on the benzamide moiety (methyl, methoxy, ethoxy, trifluoromethyl).

Tabulated Comparison of Compounds

Compound Name Benzyl Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Reference
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide (Main Compound) 4-fluorobenzyl 3,5-dimethylbenzamide C23H22FN5O2 ~419.5 Not provided -
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide 3-fluorobenzyl 4-methoxybenzamide C23H21FN5O3 ~443.4* Not provided
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 2-fluorobenzyl 2-ethoxybenzamide C23H22FN5O3 435.5 922136-95-6
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide Benzyl (no F) 4-(trifluoromethyl)benzamide C22H18F3N5O2 441.4 922131-26-8
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide 2-fluorobenzyl 3,4-dimethylbenzamide C23H22FN5O2 419.5 921889-92-1

*Calculated based on molecular formula.

Key Observations

Fluorine Position: The 4-fluorobenzyl group in the main compound may offer distinct electronic effects compared to 2- or 3-fluorobenzyl analogs. Meta-substitution (3-F) could alter steric interactions, while ortho-substitution (2-F) may increase steric hindrance .

Benzamide Substituents: Methyl groups (3,5- or 3,4-dimethyl) enhance hydrophobicity, which may improve membrane permeability. The trifluoromethyl group () is strongly electron-withdrawing, which could influence binding affinity in enzyme targets .

Molecular Weight :

  • All compounds fall within 419–443 g/mol, suggesting similar bioavailability profiles.

Research Findings and Limitations

  • Physical Properties: Most analogs lack reported data on melting points, solubility, or stability (e.g., –7 note "N/A" for density and boiling points) .
  • Biological Data: No pharmacological or kinetic data are provided in the evidence, limiting mechanistic insights.
  • Computational Tools : Programs like SHELXL (for crystallography) and ORTEP-3 (for molecular graphics) are widely used in structural studies of such compounds .

Q & A

Q. Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrimidine carbonyl at δ 165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (expected [M+H]⁺ ≈ 476.2 Da).
  • FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Advanced: How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Q. Methodological Answer :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition) .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD to identify outliers in dose-response curves.
  • Solubility Checks : Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
    Reference : Discrepancies may arise from assay conditions (pH, temperature) or metabolite interference .

Advanced: What strategies elucidate the reaction mechanism for fluorobenzyl group incorporation?

Q. Methodological Answer :

  • Isotope Labeling : Use 19F^{19}F-NMR to track fluorobenzyl migration during ring closure .
  • Kinetic Isotope Effects (KIE) : Compare rates of C-H vs. C-D bond cleavage to identify rate-determining steps.
  • Computational Modeling : Simulate intermediates using DFT (e.g., Gaussian 16) to validate proposed mechanisms .
    Case Study : A similar pyrazole derivative showed a concerted SN2 mechanism for benzyl substitution .

Basic: How can researchers mitigate purification challenges for this hydrophobic compound?

Q. Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., CH₂Cl₂/MeOH) for column chromatography to improve resolution.
  • Counterion Exchange : Convert the free base to a water-soluble salt (e.g., HCl salt) for recrystallization.
  • HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) .
    Note : Monitor for co-eluting impurities using LC-MS .

Advanced: How can predictive modeling optimize biological activity?

Q. Methodological Answer :

  • QSAR Models : Train on analogs to correlate substituent effects (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) with target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2).
  • ADMET Prediction : Apply SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Advanced: What experimental designs assess stability under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via HPLC (e.g., 90% intact at pH 7 after 24 hrs) .
  • Plasma Stability : Measure half-life in human plasma using LC-MS/MS .

Basic: How to validate analytical methods for purity assessment?

Q. Methodological Answer :

  • ICH Compliance : Follow Q2(R1) guidelines for specificity, linearity (R² > 0.995), and precision (%RSD < 2%) .
  • System Suitability : Test USP tailing factor (<2) and theoretical plates (>2000) for HPLC methods.
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .

Advanced: What methodologies evaluate synergistic effects in combination therapies?

Q. Methodological Answer :

  • Isobolographic Analysis : Determine additive/synergistic effects with standard chemotherapeutics (e.g., cisplatin) .
  • Combi-CRISPR Screens : Identify genetic pathways sensitized by the compound.
  • PK/PD Modeling : Integrate pharmacokinetic data to optimize dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.